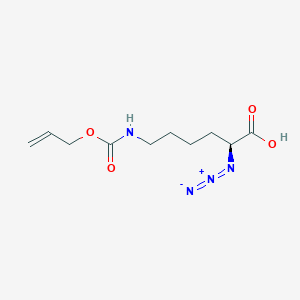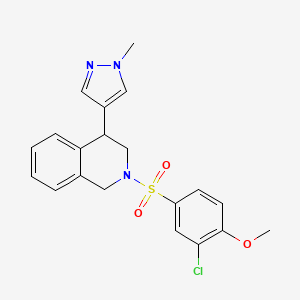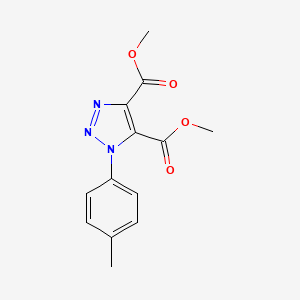![molecular formula C24H25N3O3 B2408170 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049461-02-0](/img/structure/B2408170.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multicomponent Reactions for Synthesis
A multicomponent reaction was described for synthesizing dihydropyrrolo[2,1-a]isoquinolines, highlighting a novel approach for generating complex molecular structures that could include the target compound or its analogs. This synthesis route offers a pathway for developing potential pharmacological agents by manipulating the chemical structure to target specific biological pathways (Ghosh et al., 2019).
Alkaloid Skeleton Synthesis
Research on synthesizing the dibenzopyrrocoline alkaloid skeleton, including indolo[2,1-a]isoquinolines and related analogues, provides insights into the methods for creating bioactive molecules. These techniques might be applicable for synthesizing the target compound, offering potential routes for creating molecules with significant biological activities (Lötter et al., 2007).
Novel Anion Sensing
Research on fluorescent anion sensing by bisquinolinium pyridine-2,6-dicarboxamide receptors in water illustrates the potential of isoquinoline derivatives for developing sensors. This application demonstrates the versatility of isoquinoline derivatives, hinting at the broad utility of the target compound in scientific research beyond pharmacological uses (Dorazco‐González et al., 2014).
Potent Histamine-3 Receptor Antagonists
The development of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists showcases the therapeutic relevance of dihydroisoquinoline derivatives. This indicates the potential pharmacological importance of the target compound in designing new drugs for treating neurological disorders (Zhou et al., 2012).
Analgesic Properties
The study on the synthesis and analgesic properties of certain carboxamides suggests potential applications of the target compound in developing pain management therapies. By exploring different molecular frameworks, researchers aim to discover novel analgesics with improved efficacy and safety profiles (Ukrainets et al., 2015).
Antibacterial and Anticancer Evaluation
Investigations into the antibacterial and anticancer activities of new 2-chloro-3-hetarylquinolines underscore the importance of isoquinoline derivatives in medicinal chemistry. The structural modifications and biological evaluations provide a foundation for developing novel agents against microbial infections and cancer (Bondock & Gieman, 2015).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-26-11-4-7-20(26)21(27-12-10-17-5-2-3-6-19(17)15-27)14-25-24(28)18-8-9-22-23(13-18)30-16-29-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICQMWZWGDDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)








